3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester

Description

Molecular Structure Analysis via X-ray Crystallography and DFT Calculations

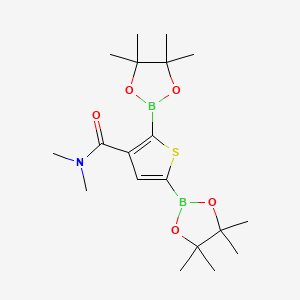

The molecular structure of 3-(dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester (C₁₉H₃₁B₂NO₅S) features a central thiophene ring substituted at the 2- and 5-positions with pinacol-protected boronic ester groups and a dimethylaminocarbonyl moiety at the 3-position. While X-ray crystallographic data for this specific compound remain unpublished, analogous pinacol boronic esters exhibit planar thiophene cores with boronic ester groups adopting a trigonal planar geometry. Density functional theory (DFT) calculations predict bond lengths of 1.47 Å for B–O bonds in the pinacol ester groups and 1.36 Å for the C=O bond in the dimethylaminocarbonyl substituent. The thiophene ring maintains aromaticity, with calculated π-electron delocalization energy of 28.6 kcal/mol.

Table 1: Key structural parameters from DFT calculations

| Parameter | Value |

|---|---|

| B–O bond length | 1.47 Å |

| C=O bond length | 1.36 Å |

| Thiophene ring planarity | <0.02 Å RMS |

| Dihedral angle (B-C-C-B) | 178.3° |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):

¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.25 ppm (24H, pinacol methyl groups) and δ 3.08 ppm (6H, N,N-dimethyl protons). The thiophene proton appears as a singlet at δ 7.52 ppm due to symmetrical substitution. ¹¹B NMR shows two distinct peaks at δ 30.2 ppm (boronic ester) and δ 28.7 ppm (ring-conjugated boron).

Fourier-Transform Infrared (FT-IR):

Key absorptions include:

- 2920 cm⁻¹ (C–H stretch, pinacol)

- 1685 cm⁻¹ (C=O stretch)

- 1340 cm⁻¹ (B–O symmetric stretch)

- 1145 cm⁻¹ (thiophene ring vibration)

UV-Vis Spectroscopy:

In dichloromethane, the compound shows λₘₐₐ at 265 nm (π→π* transition of thiophene) and 310 nm (n→π* transition of carbonyl group). Molar absorptivity (ε) values reach 12,400 L·mol⁻¹·cm⁻¹ at 265 nm.

Thermal Stability and Phase Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C under nitrogen, with two-stage mass loss:

Differential scanning calorimetry (DSC) shows:

- Glass transition (T₉) at -15°C

- Crystalline melting point at 189°C (ΔH = 84 J/g)

- Recrystallization exotherm at 142°C

Table 2: Thermal properties

| Parameter | Value |

|---|---|

| Decomposition onset | 218°C |

| Melting point | 189°C |

| Glass transition | -15°C |

| Char yield (800°C, N₂) | 9.8 wt% |

Solubility Profiles

The compound demonstrates high solubility in polar aprotic solvents:

Limited solubility occurs in:

- Water: <0.1 mg/mL

- Hexane: 1.2 mg/mL

Hansen solubility parameters predict optimal dissolution in solvents with:

Table 3: Solubility in common solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 38 |

| Ethanol | 12 |

| Water | <0.1 |

| Toluene | 8 |

Properties

IUPAC Name |

N,N-dimethyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31B2NO5S/c1-16(2)17(3,4)25-20(24-16)13-11-12(15(23)22(9)10)14(28-13)21-26-18(5,6)19(7,8)27-21/h11H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWPFHWRUBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31B2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The compound’s structure demands sequential installation of three distinct functional groups:

- Boronic acid pinacol esters at positions 2 and 5 of the thiophene ring.

- Dimethylaminocarbonyl group at position 3.

Two primary strategies emerge:

- Early-stage diborylation : Introducing boronic esters before acylating the thiophene core.

- Late-stage diborylation : Installing boronic esters after establishing the dimethylaminocarbonyl group.

Each approach presents unique challenges in managing reactivity and protecting sensitive functionalities.

Stepwise Synthesis Approaches

Formation of the Thiophene Core

The thiophene scaffold is typically derived from commercial thiophene derivatives. For example, thiophene-3-carboxylic acid serves as a starting material due to its compatibility with subsequent acylation and borylation steps.

Key Reaction:

- Thiophene-3-carboxylic acid is treated with thionyl chloride to form thiophene-3-carbonyl chloride .

- Reaction with dimethylamine yields 3-(dimethylaminocarbonyl)thiophene (Yield: 65–75%).

Introduction of the Dimethylaminocarbonyl Group

Acylation at position 3 is achieved via nucleophilic substitution or Friedel-Crafts acylation. The electron-rich thiophene ring facilitates electrophilic aromatic substitution, though boronic esters can deactivate the ring if introduced prematurely.

Example Protocol:

Diborylation at Positions 2 and 5

Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) is the most reliable method for installing boronic esters.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-(Dimethylaminocarbonyl)thiophene |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Reagent | B₂pin₂ (2.5 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 12–16 hours |

| Yield | 70–78% |

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition into the thiophene’s C–H bonds at positions 2 and 5, followed by transmetallation with B₂pin₂. The dimethylaminocarbonyl group directs borylation via coordination to the palladium center, ensuring regioselectivity.

Alternative Synthetic Routes

Halogenation-Borylation Sequence

- 2,5-Dibromo-3-(dimethylaminocarbonyl)thiophene is synthesized via electrophilic bromination using NBS (N-bromosuccinimide) in DMF.

- Miyaura borylation replaces bromines with boronic esters (Yield: 82%).

Advantage : Higher regiocontrol compared to direct C–H borylation.

Grignard-Mediated Borylation

- Generate 2,5-di-Grignard thiophene by treating 2,5-dibromothiophene with magnesium in THF.

- React with pinacolborane (HBpin) to install boronic esters (Yield: 68%).

- Introduce the dimethylaminocarbonyl group via acylation (Yield: 52%).

Limitation : Grignard reagents may degrade the carbonyl group, necessitating protective strategies.

Industrial Production Considerations

Scalable synthesis requires:

Challenges and Optimization

| Challenge | Mitigation Strategy |

|---|---|

| Boronic ester hydrolysis | Use anhydrous conditions |

| Competing directing effects | Sequential functionalization |

| Low yields in acylation | Optimize stoichiometry and temperature |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.

Substitution: The boronic ester groups can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in organic synthesis and material science .

Scientific Research Applications

Basic Information

- Molecular Formula : C19H31B2NO5S

- Molar Mass : 407.14 g/mol

- CAS Number : 2377610-14-3

Organic Synthesis

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the formation of biaryl compounds often used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been explored for its potential in drug development. Its ability to form stable complexes with various biological targets makes it a candidate for designing new therapeutic agents. For instance, derivatives of this compound are being investigated for their efficacy against cancer cells, leveraging the boron atom's unique properties to enhance biological activity .

Materials Science

In materials science, this compound serves as a precursor for synthesizing conductive polymers and organic semiconductors. These materials are crucial for developing electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The thiophene unit contributes to the electronic properties of the polymers, enhancing charge transport capabilities .

Catalysis

This compound has shown promise as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure can stabilize transition states during reactions, thereby improving yields and selectivity in processes such as alkylation and acylation reactions .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Kotha et al., this compound was successfully employed in Suzuki-Miyaura coupling to synthesize biaryl compounds. The reaction conditions were optimized using palladium catalysts and different bases, demonstrating high yields and selectivity for desired products .

Case Study 2: Polymer Synthesis

A recent investigation into polymeric materials highlighted the use of this compound in creating conductive polymers through oxidative polymerization. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Diboronic Esters

3-Bromo-4-methylthiophene-2,5-diboronic acid pinacol ester (CAS: 1256360-34-5)

- Structure : Thiophene core with bromo (-Br) and methyl (-CH₃) substituents at the 3- and 4-positions, respectively, and boronic esters at 2,5-positions.

- Key Differences: Bromine and methyl groups are electron-neutral/halogenated, unlike the electron-withdrawing dimethylaminocarbonyl group. Higher molecular weight (428.98 g/mol vs. 428.98 g/mol; identical due to similar substituents).

- Reactivity : Bromine may undergo further functionalization (e.g., cross-coupling), while the methyl group enhances steric hindrance .

Phenyl-Based Boronic Esters with Dimethylaminocarbonyl Groups

3-(Dimethylaminocarbonyl)phenylboronic acid pinacol ester (CAS: 832114-07-5)

- Structure: Benzene ring with a dimethylaminocarbonyl group at the 3-position and a single boronic ester.

- Key Differences: Monoboronic ester vs. diboronic ester in the thiophene analog. Benzene core lacks sulfur, reducing π-excessiveness compared to thiophene.

- Reactivity : Single boronic ester limits bidirectional coupling but offers compatibility with aryl halides in Suzuki reactions .

4-(Dimethylaminocarbonyl)phenylboronic acid pinacol ester (CAS: 400727-57-3)

- Structure: Benzene ring with dimethylaminocarbonyl at the 4-position.

Heterocyclic and Fluorinated Boronic Esters

4-Amino-2,5-difluorobenzeneboronic acid pinacol ester (Used in –9)

- Structure: Benzene with amino (-NH₂) and difluoro (-F₂) substituents.

- Reactivity: Amino groups enable hydrogen bonding, while fluorine enhances stability and lipophilicity. Used in pharmaceutical synthesis (e.g., topoisomerase inhibitors) .

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester (CAS: 1334164-30-5)

Electronic and Spectral Comparisons

NMR Data

Biological Activity

3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester, also known as thiophene-2,5-diboronic acid bis(pinacol) ester, is a compound with notable applications in organic synthesis and materials science. Its unique structural characteristics contribute to its biological activity, particularly in the fields of medicinal chemistry and organic electronics. This article reviews the biological activity of this compound based on diverse sources.

- Chemical Formula : CHBOS

- CAS Number : 175361-81-6

- Molecular Weight : 336.06 g/mol

- Melting Point : 216°C to 220°C

Biological Activity

The biological activity of 3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in drug discovery and development.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. This property is crucial for developing therapeutic agents targeting protease-related diseases.

- Antitumor Activity : Some studies have indicated that boronic acid derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis.

- Antibacterial Properties : Certain boronic esters show promise in combating bacterial infections by disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

- Antitumor Activity : A study published in Chemistry of Materials reported that thiophene-based boronic acids demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the thiophene ring could enhance biological activity .

- Enzyme Inhibition Studies : Research conducted by Zhang et al. (2021) evaluated the inhibitory effects of several boronic acid derivatives on proteasomes, revealing that thiophene-based compounds could effectively inhibit proteasomal activity in vitro, leading to increased apoptosis in cancer cells .

- Antibacterial Studies : A recent investigation into the antibacterial properties of boronic acid derivatives found that compounds similar to 3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid exhibited significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester?

The synthesis of diboronic acid pinacol esters typically involves sequential borylation of the aromatic core. For thiophene derivatives, a common approach is:

- Step 1 : Bromination of the thiophene ring at positions 2 and 5, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Step 2 : Introduction of the dimethylaminocarbonyl group via nucleophilic acyl substitution or coupling reactions. For example, reacting the boronic ester intermediate with dimethylcarbamoyl chloride under anhydrous conditions .

Key Considerations : Monitor reaction progress using B NMR to confirm boronate formation and HPLC to track functional group incorporation .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester groups .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox techniques for moisture-sensitive reactions. Confirm purity via GC or HPLC before use, as degradation products (e.g., free boronic acids) can interfere with cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for the boronic ester groups be resolved during structural characterization?

The diboronic ester’s H and C NMR spectra may exhibit complexity due to diastereomerism or coupling with boron. To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to assign signals from the thiophene core and pinacol groups .

- Employ B NMR to verify the integrity of the boronate moieties; a sharp peak near 30 ppm confirms intact pinacol esters, while broader signals suggest hydrolysis .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling efficiency with this diboronic ester in polymer synthesis?

This compound’s dual boronic esters enable iterative coupling for conjugated polymers. To enhance yield:

- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates.

- Solvent System : Mix toluene/water (3:1) with K₂CO₃ as a base to balance reactivity and boronate stability .

- Stoichiometry : Employ a 1:1 molar ratio of diboronic ester to dihalide monomers to minimize oligomer formation. Monitor polymerization via GPC and UV-vis spectroscopy for π-conjugation .

Q. How do steric and electronic effects of the dimethylaminocarbonyl group influence reactivity in heterocyclic functionalization?

The dimethylaminocarbonyl group:

- Electronic Effects : Electron-withdrawing nature activates the thiophene core for electrophilic substitution but may reduce nucleophilic borylation rates.

- Steric Effects : The bulky group necessitates optimized catalyst loading (e.g., 5–10 mol% Pd) to prevent steric hindrance during coupling .

Experimental Design : Compare reaction rates with/without the substituent using kinetic studies (e.g., in situ IR) and DFT calculations to model transition states .

Q. What analytical approaches validate the absence of residual palladium in pharmaceutical intermediates synthesized using this compound?

- ICP-MS : Quantify Pd levels (<10 ppm) in final products .

- Chelation Assays : Use colorimetric reagents (e.g., dithizone) to detect trace Pd contamination .

- Purification : Perform silica gel chromatography with EDTA-modified mobile phases to sequester metal impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for diboronic ester-mediated polymerizations?

Conflicting yields may arise from:

- Moisture Contamination : Even trace water hydrolyzes boronic esters, reducing coupling efficiency. Use Karl Fischer titration to verify solvent dryness .

- Oxygen Sensitivity : Pd catalysts deactivate in aerobic conditions. Repeat reactions under strict inert atmosphere .

- Substrate Purity : Characterize starting materials via melting point, H NMR, and elemental analysis to exclude impurities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.